![molecular formula C9H12ClN3 B3030708 5-Chloro-2-(piperidin-4-YL)pyrimidine CAS No. 944903-10-0](/img/structure/B3030708.png)
5-Chloro-2-(piperidin-4-YL)pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives has been reported in various studies . For instance, one study describes the synthesis of a novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor, which is a 5-chloro-N2- (2-isopropoxy-5-methyl-4- (piperidin-4-yl)phenyl)-N4- (2- (isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine .Molecular Structure Analysis
The IUPAC name of 5-Chloro-2-(piperidin-4-yl)pyrimidine is 5-chloro-2- (4-piperidinyl)pyrimidine . More detailed information about its molecular structure can be found in the referenced materials .Chemical Reactions Analysis
The chemical reactions involving 5-Chloro-2-(piperidin-4-yl)pyrimidine have been described in several studies . For example, one study discusses the discovery of a series of 5-chloro- N4 -phenyl- N2 - (pyridin-2-yl)pyrimidine-2,4-diamine derivatives as dual CDK6 and 9 inhibitors .Physical And Chemical Properties Analysis
5-Chloro-2-(piperidin-4-yl)pyrimidine is a powder form compound with a purity of 95%. It has a molecular weight of 197.67 and is typically stored at 4 degrees Celsius .Scientific Research Applications
Drug Design and Synthesis
5-Chloro-2-(piperidin-4-YL)pyrimidine is an important synthetic fragment for designing drugs . Its derivatives are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Pharmacological Applications
Piperidine derivatives, including 5-Chloro-2-(piperidin-4-YL)pyrimidine, have significant pharmacological applications . They are used in the discovery and biological evaluation of potential drugs .
Antitubercular Activities
5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl) phenyl)-N4-(naphthalen-1-yl) pyrimidine-2,4-diamine, a derivative of 5-Chloro-2-(piperidin-4-YL)pyrimidine, has shown remarkable antitubercular activities . It has the potential to be developed as a novel drug with superior antitubercular activities .
Inhibition of ALK-mediated STAT3 Phosphorylation
5-Chloro-2-(piperidin-4-YL)pyrimidine has been used in the inhibition of ALK-mediated STAT3 phosphorylation in human KARPAS299 cells .
Bulk Manufacturing and Custom Synthesis
5-Chloro-2-(piperidin-4-YL)pyrimidine is available for bulk manufacturing and custom synthesis . It is also available for procurement in-stock or backordered .
Impurity Studies
5-Chloro-2-(piperidin-4-YL)pyrimidine can be used in impurity studies . It can be used to study the impurities in the synthesis process and improve the quality of the final product .
Mechanism of Action
Target of Action
The primary target of 5-Chloro-2-(piperidin-4-YL)pyrimidine is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
5-Chloro-2-(piperidin-4-YL)pyrimidine acts as an agonist of GPR119 . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .
Biochemical Pathways
The compound’s action affects the insulin secretion pathway in the pancreas and the GLP-1 secretion pathway in the gastrointestinal tract . The activation of these pathways helps to control plasma glucose levels, making this compound a potential treatment for type 2 diabetes .
Result of Action
The molecular and cellular effects of 5-Chloro-2-(piperidin-4-YL)pyrimidine’s action include the stimulation of glucose-dependent insulin release and the promotion of GLP-1 secretion . These actions help to control plasma glucose levels, which is crucial in the management of type 2 diabetes .
Safety and Hazards
Future Directions
There are several potential future directions for the study of 5-Chloro-2-(piperidin-4-yl)pyrimidine. For instance, one study discusses the discovery of a new class of pyridone containing GPR119 agonists, which could be a potential new treatment for type 2 diabetes . Another study discusses the potential of a 5-chloro-N2- (2-isopropoxy-5-methyl-4- (piperidin-4-yl)phenyl)-N4- (2- (isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine as a novel drug with superior antitubercular activities .
properties
IUPAC Name |
5-chloro-2-piperidin-4-ylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c10-8-5-12-9(13-6-8)7-1-3-11-4-2-7/h5-7,11H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFILKOHQHVLSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=C(C=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801291387 | |
Record name | 5-Chloro-2-(4-piperidinyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801291387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(piperidin-4-YL)pyrimidine | |
CAS RN |
944903-10-0 | |
Record name | 5-Chloro-2-(4-piperidinyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944903-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-(4-piperidinyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801291387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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